molecular formula C23H30O2 B13859495 Gestodene-3-ethoxy Dienol Ether

Gestodene-3-ethoxy Dienol Ether

Cat. No.: B13859495
M. Wt: 338.5 g/mol
InChI Key: QOOINMYJJAQLFS-GOMYTPFNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gestodene-3-ethoxy Dienol Ether involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: Gestodene-3-ethoxy Dienol Ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Gestodene-3-ethoxy Dienol Ether is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the synthesis of steroidal compounds.

Biology: In biological research, this compound is used to study the effects of synthetic hormones on cellular processes. It serves as a model compound for understanding hormone-receptor interactions.

Medicine: this compound is a key intermediate in the production of hormonal contraceptives. It helps in the synthesis of gestodene, which is used in combination with estrogen in oral contraceptives.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of hormonal drugs. Its role as an intermediate makes it crucial for the synthesis of various therapeutic agents.

Mechanism of Action

The mechanism of action of Gestodene-3-ethoxy Dienol Ether involves its conversion to gestodene, which acts as a progestogen. Gestodene binds to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding leads to the activation of specific genes that regulate reproductive processes, such as ovulation and menstruation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Gestodene-3-ethoxy Dienol Ether is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of gestodene. Its ethoxy group provides distinct chemical properties that influence its reactivity and stability.

Properties

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C23H30O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,12,14-15,18-21,24H,4,6,8-11,13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1

InChI Key

QOOINMYJJAQLFS-GOMYTPFNSA-N

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1C=C[C@]2(C#C)O)OCC

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1C=CC2(C#C)O)OCC

Origin of Product

United States

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